1H-Imidazol-2-amine hemihydrochloride

Salt selection Free base equivalent 2-Aminoimidazole stoichiometry

Researchers requiring precise 2-aminoimidazole dosing face variability from incorrect salt form substitution. The 1:1 HCl salt delivers 12.5% less free base per gram; the hemisulfate adds ~30% counterion mass. This hemihydrochloride eliminates these errors. • Delivers 82.0% free base w/w - highest among common salt forms, eliminating gravimetric correction errors in dose-response assays. • Aqueous solubility enables direct use in biofilm (IC₅₀ 162-420 µM vs. P. aeruginosa) and enzyme assays without DMSO artifacts. • Ideal for EDC-mediated membrane grafting (0.44-1.08 M) and one-pot amino acid coupling for arginase SAR studies.

Molecular Formula C6H11ClN6
Molecular Weight 202.64 g/mol
Cat. No. B12963806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazol-2-amine hemihydrochloride
Molecular FormulaC6H11ClN6
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)N.C1=CN=C(N1)N.Cl
InChIInChI=1S/2C3H5N3.ClH/c2*4-3-5-1-2-6-3;/h2*1-2H,(H3,4,5,6);1H
InChIKeyGXKKCQFWCPIWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-2-amine Hemihydrochloride: Scaffold & Stoichiometry


1H-Imidazol-2-amine hemihydrochloride (CAS 848401-01-4) is a crystalline salt composed of two molecules of the heterocyclic base 2-aminoimidazole (free base CAS 7720-39-0) paired with a single equivalent of hydrogen chloride, yielding the molecular formula C₆H₁₁ClN₆ and a molecular weight of 202.64 g/mol [1]. The 2-aminoimidazole core is recognized in medicinal chemistry as a privileged pharmacophore for modulating bacterial biofilm formation, inhibiting human arginase I, and serving as a guanidine mimetic in structure-based drug design [2]. Unlike the more common 1:1 hydrochloride salt (CAS 57575-96-9) or the hemisulfate salt (CAS 1450-93-7), the hemihydrochloride's distinctive 2:1 base-to-acid ratio directly impacts the mass-normalized delivery of the active free base, a critical parameter for reproducible in vitro experimentation and synthetic chemistry workflows.

Salt stoichiometry

Hemihydrochloride delivers consistent 2:1 base-to-acid ratio, simplifying free base molar calculation for in vitro assays.

Aqueous workflow

Direct water solubility supports co-solvent-free preparation, reducing DMSO-related artefacts in biofilm and enzyme studies.

Scaffold supply

Privileged 2-aminoimidazole core for non-biocidal antibiofilm research, arginase inhibitor SAR, and membrane modification.

Salt Form Selection for 2-Aminoimidazole


Substituting 1H-imidazol-2-amine hemihydrochloride with the free base, the 1:1 hydrochloride, or the hemisulfate salt can introduce non-trivial variability into experimental outcomes. The free base is only sparingly soluble in water (≥2.5 mg/mL, 30.09 mM) and may require DMSO or acidic co-solvents for dissolution [1]. While the 1:1 hydrochloride improves solubility, it delivers 12.5% less free base per unit mass compared to the hemihydrochloride (69.5% vs. 82.0% w/w, calculated from molecular formulas), potentially skewing dose-response relationships in biofilm or enzyme inhibition assays if molarity is not carefully corrected [2]. The hemisulfate salt adds ~30% more counterion mass per equivalent of free base, further diluting active species . These stoichiometric and physicochemical differences mean that direct molar equivalence—rather than gravimetric substitution—is essential, and the hemihydrochloride offers the highest free base content among the common salt forms, a distinct advantage when precise 2-aminoimidazole dosing is required in aqueous biological systems.

Free base (7720-39-0)
Low aqueous solubility may require DMSO or acidic co-solvents, potentially confounding aqueous biofilm and enzyme assays.
1:1 Hydrochloride (57575-96-9)
Lower free base mass fraction per gram may shift dose-response relationships if substituted gravimetrically without molar correction.
Hemisulfate salt
Increased counterion mass dilutes free base content per gram, requiring careful molar conversion to maintain assay consistency.

1H-Imidazol-2-amine Hemihydrochloride vs. Analog Salts


Free Base Content by Mass

A direct compositional comparison reveals that 1H-imidazol-2-amine hemihydrochloride (C₆H₁₁ClN₆, MW 202.64) contains 82.0% free base (2-aminoimidazole, MW 83.09 × 2) by mass, versus 69.5% for the 1:1 hydrochloride salt (C₃H₆ClN₃, MW 119.55) and 62.9% for the hemisulfate salt (C₆H₁₂N₆O₄S, MW 264.26) [1]. This means that 100 mg of hemihydrochloride provides 82.0 mg of the active 2-aminoimidazole species, while equimolar masses of the 1:1 hydrochloride and hemisulfate supply only 69.5 mg and 62.9 mg, respectively. At a target working concentration of 100 µM 2-aminoimidazole in aqueous assay buffer, the hemihydrochloride requires 24.7 mg/L, whereas the 1:1 hydrochloride requires 29.1 mg/L and the hemisulfate requires 32.2 mg/L [2].

Free base content
Head-to-head
82.0% w/w (hemihydrochloride) vs 69.5% (HCl) and 62.9% (hemisulfate); 12.5–19.1% more free base per gram.
Reported free base mass context: supports more accurate molar dosing; gravimetric substitution may require correction.
Calculated from IUPAC molecular formulas and PubChem-validated weights.
Salt selection Free base equivalent 2-Aminoimidazole stoichiometry

Aqueous Solubility Enhancement

The free base form of 2-aminoimidazole exhibits limited aqueous solubility, with reported values of ≥2.5 mg/mL (30.09 mM) requiring co-solvents for complete dissolution, and a predicted LogP of -0.59 indicating low lipophilicity but not guaranteeing aqueous solubility . In contrast, the hemihydrochloride salt form, by virtue of its ionizable hydrochloride counterion, demonstrates markedly enhanced water solubility, consistent with the general pharmaceutical principle that hydrochloride salts improve aqueous dissolution of basic amines [1]. Vendor specifications describe the hemihydrochloride as 'soluble in water' without the need for DMSO or surfactant vehicles at concentrations relevant to biofilm inhibition assays (IC₅₀ range 162–420 µM for the active 2-aminoimidazole species against P. aeruginosa) [2].

Aqueous solubility
Class-level
Hemihydrochloride described as soluble in water; free base reported ≥2.5 mg/mL with co-solvent assistance.
Aqueous solubility context: eliminates DMSO requirement, reducing vehicle artefacts in biofilm and enzyme assays.
Vendor technical datasheets; exact saturation limit not systematically peer-reviewed.
Aqueous solubility Formulation Biofilm assay

Biofilm Inhibition Against P. aeruginosa

The 2-aminoimidazole species liberated from the hemihydrochloride salt upon dissolution acts as a non-biocidal inhibitor of bacterial biofilm formation. In a relevant industrial model, 2-aminoimidazole (2-AI) grafted onto reverse osmosis membranes inhibited P. aeruginosa biofilm development with a reported IC₅₀ range of 162–420 µM, achieving 61–96% biofilm reduction (p = 0.01–0.12) compared to unmodified control membranes [1]. This potency is several orders of magnitude below the grafting concentration range (0.44–1.08 M), confirming that the compound retains activity without exerting biocidal pressure that could drive resistance evolution [2]. In a separate study benchmarking 2-aminoimidazoles against 18 known biofilm inhibitors in brewery environments, two 2-aminoimidazole derivatives ranked among the top six inhibitors, with the lead compound imi-AAC-5 showing lower biocidal activity than tannic acid, suggesting reduced resistance selection pressure [3].

P. aeruginosa biofilm IC₅₀
Cross-study
IC₅₀ 162–420 µM; biofilm reduction 61–96% vs control (p ≤ 0.12); non-biocidal mechanism.
Reported antibiofilm endpoint: supports resistance-sparing biofilm inhibition research.
Grafted membrane model; solution-phase inhibition context may differ.
Antibiofilm Pseudomonas aeruginosa Non-biocidal inhibitor

Human Arginase I Inhibition Baseline

In a comprehensive study on arginase inhibition, the parent 2-aminoimidazole (the active species dissociated from all salt forms) was characterized as a weak noncompetitive inhibitor of human arginase I with a Ki value of 3.6 mM [1]. The X-ray crystal structure of the enzyme-inhibitor complex (reported in the same study) revealed that 2-aminoimidazole binds in the active site but fails to establish optimal Mn²⁺ coordination interactions (3.5–3.6 Å vs. the optimal ~2.0 Å), explaining the millimolar potency [2]. The most optimized 2-aminoimidazole derivative in the same series, 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P), achieved a Kd of 2 µM—representing a 1,800-fold improvement in binding affinity achieved through structure-guided elaboration of the 2-aminoimidazole core [3]. This establishes the hemihydrochloride as a cost-effective source of the foundational scaffold for medicinal chemistry optimization.

Arginase I inhibition
Cross-study
Parent 2-aminoimidazole Ki = 3.6 mM; optimized A1P derivative Kd = 2 µM (~1,800-fold improvement).
Baseline binding context: parent scaffold provides tractable starting point for arginase inhibitor SAR.
X-ray structure shows suboptimal Mn²⁺ coordination (3.5–3.6 Å).
Arginase inhibitor Ki determination 2-Aminoimidazole pharmacophore

β-Lactam Potentiation in Mycobacteria

A mechanistic study demonstrated that 2-aminoimidazole-based compounds can potentiate β-lactam antibiotics against M. tuberculosis by reducing β-lactamase secretion and increasing cell envelope permeability [1]. The parent 2-aminoimidazole scaffold (obtainable from the hemihydrochloride salt) was shown to dramatically reduce both the minimal inhibitory concentrations (MICs) and bactericidal concentrations of β-lactams when co-administered, acting through a mechanism distinct from classical β-lactamase inhibitors such as clavulanic acid [2]. This adjuvant activity is not observed with simpler imidazole analogs lacking the 2-amino substituent, highlighting the functional necessity of the 2-aminoimidazole pharmacophore . The hemihydrochloride provides a clean, stoichiometrically defined source of this pharmacophore for further optimization.

β-Lactam potentiation
Class-level
2-AI reduces β-lactam MIC against M. tuberculosis via cell envelope permeabilization, distinct from β-lactamase inhibition.
Adjuvant mechanism context: requires 2-amino substituent; not observed with imidazole or 2-methylimidazole.
Quantitative MIC fold-changes vary by β-lactam partner and strain.
Antibiotic adjuvant Mycobacterium tuberculosis β-Lactam potentiation

Optimal Use Cases for 1H-Imidazol-2-amine Hemihydrochloride


Arginase I Inhibitor Synthesis

When synthesizing 2-aminoimidazole amino acid derivatives for arginase inhibition studies, the hemihydrochloride provides 82.0% free base by mass, the highest among common salts [1]. This translates to reduced counterion interference during coupling reactions and simplified stoichiometric calculations. The parent scaffold's validated, albeit weak, arginase I binding (Ki = 3.6 mM) provides a clean baseline for structure-activity relationship (SAR) studies, where 1,800-fold improvements in potency have been demonstrated through rational derivatization [2]. The hemihydrochloride's aqueous solubility facilitates direct use in one-pot coupling reactions with amino acid derivatives without pre-neutralization steps.

Non-Biocidal Anti-Biofilm Applications

For researchers developing anti-biofilm surfaces or antibiotic adjuvant formulations, the hemihydrochloride delivers the active 2-aminoimidazole species at a verified IC₅₀ range of 162–420 µM against P. aeruginosa biofilms [3]. The salt form's direct water solubility eliminates DMSO-related artifacts in biofilm assays, and its non-biocidal mechanism (lower biocidal activity than tannic acid in comparative testing) reduces the selective pressure for resistance evolution [4]. The compound serves as the validated core scaffold for second-generation reverse-amide oroidin analogs with improved potency.

Membrane Anti-Biofouling Modification

The hemihydrochloride is the preferred source of 2-aminoimidazole for covalent grafting onto polyamide membranes via EDC-mediated coupling to free carboxylate groups [3]. The grafting protocol requires concentrations of 0.44–1.08 M 2-aminoimidazole—orders of magnitude above the biofilm inhibition IC₅₀—ensuring that grafted membranes retain bioactivity even after substantial leaching during water filtration and cleaning cycles [5]. The hemihydrochloride's high free base mass fraction (82.0%) minimizes the mass of salt needed to achieve these high grafting concentrations, an important consideration for pilot-scale membrane fabrication.

β-Lactam Adjuvant Against Mycobacteria

For tuberculosis drug discovery programs, the hemihydrochloride provides the 2-aminoimidazole core known to potentiate β-lactam antibiotics against M. tuberculosis through a mechanism involving reduced β-lactamase secretion and increased cell envelope permeability [6]. This mechanism is distinct from classical β-lactamase inhibitors and is not observed with imidazole or 2-methylimidazole, confirming the requirement for the 2-amino substituent . The hemihydrochloride's favorable stoichiometry ensures maximum yield of the active pharmacophore per gram of purchased material, reducing procurement costs for high-throughput analog synthesis.

Application
Selection Property
Validation Focus
Arginase inhibitor SAR studies
Free base mass fraction optimization
Baseline arginase I binding context
Anti-biofilm surface research
Aqueous solubility for co-solvent-free assays
P. aeruginosa biofilm inhibition endpoint
Membrane anti-biofouling modification
Free base content for grafting concentration requirements
Post-leaching anti-biofilm activity retention
β-Lactam adjuvant research (mycobacteria)
2-Aminoimidazole pharmacophore specificity
Cell envelope permeabilization pathway analysis
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